3-(4-Chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Medicinal Chemistry Physicochemical Profiling SAR

3-(4-Chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 887201-73-2) is a heterocyclic small molecule belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class. It features a partially saturated (6,7-dihydro) thieno ring fused to a pyrimidinone core, bearing a 2-mercapto (2-thioxo) group and an N3-(4-chlorophenyl) substituent.

Molecular Formula C12H9ClN2OS2
Molecular Weight 296.79
CAS No. 887201-73-2
Cat. No. B2777552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
CAS887201-73-2
Molecular FormulaC12H9ClN2OS2
Molecular Weight296.79
Structural Identifiers
SMILESC1CSC2=C1NC(=S)N(C2=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C12H9ClN2OS2/c13-7-1-3-8(4-2-7)15-11(16)10-9(5-6-18-10)14-12(15)17/h1-4H,5-6H2,(H,14,17)
InChIKeyNLAMPTDRQZUCMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 887201-73-2): Scaffold Identity and Procurement Context


3-(4-Chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 887201-73-2) is a heterocyclic small molecule belonging to the thieno[3,2-d]pyrimidin-4(3H)-one class [1]. It features a partially saturated (6,7-dihydro) thieno ring fused to a pyrimidinone core, bearing a 2-mercapto (2-thioxo) group and an N3-(4-chlorophenyl) substituent . The thieno[3,2-d]pyrimidine scaffold is a privileged kinase-inhibitor chemotype with demonstrated activity against JAK1, PI3Kδ, EGFR, VEGFR2, Cdc7, and Akt [2]. This compound is commercially available as a screening library member (e.g., Life Chemicals F1386-0272) [1] with a reported purity specification of ≥95% (typically 95–97%) [1].

Why In-Class Substitution of CAS 887201-73-2 Carries Selection Risk


Within the thieno[3,2-d]pyrimidine-2-mercapto series, seemingly minor substituent changes produce quantifiable differences in lipophilicity, electronic character, and synthetic utility that propagate into divergent biological profiles. The 4-chlorophenyl moiety imparts a Hammett σₚ value of +0.23 (electron-withdrawing) compared with +0.06 for the 4-fluorophenyl analog, translating into a computed logP difference of ~0.5 units (2.82 vs 2.31) . This logP shift can alter membrane permeability and non-specific protein binding in cellular assays by an estimated 0.5–1.0 log unit . The 6,7-dihydro saturation distinguishes this compound from fully aromatic thieno[3,2-d]pyrimidines, introducing conformational flexibility that has been exploited in kinase selectivity design—for example, dihydrothienopyrimidines exhibit improved PKA selectivity over progenitor pyrrolopyrimidines in the Akt series [1]. Furthermore, the free 2-mercapto group provides a reactive handle for alkylation, oxidation, or metal-chelation derivatization strategies that are absent in 2-alkylthio or 2-amino analogs [2]. These structural features mean that substituting this compound with a 4-fluoro, 4-ethoxy, N-allyl, or fully aromatic analog without re-optimization risks losing target engagement, selectivity windows, or synthetic tractability.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one


Lipophilicity Advantage: LogP Differential of the 4-Chlorophenyl vs 4-Fluorophenyl Substituent

The 4-chlorophenyl substituent on the target compound (CAS 887201-73-2) confers a computed logP of 2.82, which is 0.51 log units higher than the directly analogous 4-fluorophenyl variant (CAS 887200-87-5, logP = 2.31) . This difference, driven by the higher lipophilicity of chlorine (Hammett σₚ +0.23; π Hansch +0.71) versus fluorine (σₚ +0.06; π +0.14), predicts measurably distinct membrane permeability and plasma protein binding behavior [1]. In the broader thieno[3,2-d]pyrimidine kinase inhibitor literature, a logP increment of ~0.5 units has been associated with 3- to 10-fold shifts in cellular IC₅₀ relative to isolated enzyme potency due to altered intracellular accumulation [1].

Medicinal Chemistry Physicochemical Profiling SAR

Electronic Effect Differentiation: Hammett σₚ of 4-Chlorophenyl Enables Tuned Aromatic Stacking vs 4-Fluorophenyl

The 4-chlorophenyl group exerts a Hammett σₚ electron-withdrawing effect of +0.23, compared with +0.06 for the 4-fluorophenyl analog [1]. This ~4-fold greater inductive electron withdrawal polarizes the N3-phenyl ring, modulating π–π stacking interactions with kinase hinge-region tyrosine and phenylalanine residues. In related thieno[3,2-d]pyrimidine EGFR inhibitor series, replacing a 4-fluorophenyl with a 4-chlorophenyl substituent at the equivalent position shifted EGFR IC₅₀ values by 2- to 8-fold, attributable to enhanced edge-to-face aromatic interactions [2]. The 2-mercapto group further contributes electron density (thione tautomer) that can participate in hydrogen-bonding networks with catalytic lysine residues, a feature absent in 2-alkylthio or 2-oxo congeners [2][3].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

2-Mercapto Synthetic Handle: Quantitative Functionalization Advantage Over 2-Oxo and 2-Amino Congeners

The 2-mercapto group undergoes efficient S-alkylation under mild conditions (K₂CO₃/DMF, RT to 60°C, typical yields 70–95%), enabling rapid generation of 2-alkylthio derivative libraries [1][2]. In direct comparison, 2-oxo analogs require harsher O-alkylation conditions (Ag₂O or NaH, elevated temperature) with typical yields of 40–70%, while 2-amino analogs necessitate protection/deprotection strategies that reduce overall yields by an additional 20–30% [1]. The thiol also enables disulfide formation for reversible prodrug strategies and metal-chelation applications (e.g., Zn²⁺, Cu²⁺) relevant to metalloenzyme inhibitor design [2]. This synthetic versatility is structurally precluded in the corresponding 2-methyl analog or 2-unsubstituted thieno[3,2-d]pyrimidin-4(3H)-one derivatives [3].

Synthetic Chemistry Library Diversification Fragment-Based Drug Discovery

6,7-Dihydro Saturation: Conformational Flexibility vs Fully Aromatic Thieno[3,2-d]pyrimidine Analogs

The 6,7-dihydrothieno ring in the target compound introduces sp³ hybridization at positions 6 and 7, creating a non-planar scaffold distinct from the fully aromatic thieno[3,2-d]pyrimidine series (e.g., 6-(4-chlorophenyl)-1H-thieno[3,2-d]pyrimidin-4-one, CID 1239631) [1]. In structurally characterized Akt inhibitor series, the dihydrothieno modification improved PKA selectivity by >10-fold compared to the planar pyrrolopyrimidine progenitor (IC₅₀ shift from <10 nM to >100 nM against PKA while maintaining Akt potency) [2]. The ring pucker also alters the trajectory of the N3-aryl substituent relative to the hinge-binding region, a geometric parameter that cannot be achieved with the flat aromatic analog. Additionally, the saturated C6–C7 bond introduces a site for metabolic oxidation (CYP450-mediated hydroxylation), providing a clearance pathway distinct from the fully aromatic series where oxidative metabolism occurs primarily on the pendant aryl rings [3].

Kinase Selectivity Conformational Analysis Drug Design

Molecular Weight and Heavy Atom Count: Procurement-Scale Implications vs Larger Thieno[3,2-d]pyrimidine Analogs

With a molecular weight of 296.8 g/mol and 18 heavy atoms (C12H9ClN2OS2), the target compound is significantly smaller and synthetically more accessible than advanced thieno[3,2-d]pyrimidine lead compounds such as the bifunctional PI3Kδ-BET inhibitor 10b (MW ~550–600) [1] or the JAK1 inhibitor 46 (MW >500) [2]. At the commercial screening scale (250 mg to 1 g), the target compound is priced at $245–$352 per 250 mg from multiple vendors, whereas more elaborated thieno[3,2-d]pyrimidine leads typically command $800–$2,500 per 10–50 mg due to multi-step synthetic complexity [3]. This 10- to 50-fold cost-per-milligram differential on a scale-adjusted basis makes the target compound a more economical entry point for initial scaffold validation and fragment-growth campaigns [3].

Procurement Economics Compound Logistics Fragment-Based Screening

Scaffold-Class Pharmacological Plausibility: Thieno[3,2-d]pyrimidine Kinase Inhibition Benchmarking

Although no peer-reviewed biological data exist specifically for CAS 887201-73-2, the thieno[3,2-d]pyrimidine scaffold to which it belongs has demonstrated quantifiable activity across multiple kinase targets as of 2025: JAK1 IC₅₀ = 22 nM (compound 46) [1]; PI3Kδ IC₅₀ = 112 nM (compound 10b) [2]; EGFR L858R/T790M IC₅₀ ≤ 250 nM with >40-fold selectivity over wild-type EGFR (compounds 6l, 6o) [3]; Cdc7 IC₅₀ in the sub-100 nM range for optimized dihydrothieno derivatives [4]; and Akt biochemical IC₅₀ < 10 nM for advanced leads [5]. The 2-mercapto-6,7-dihydro substitution pattern present in the target compound is a common pharmacophoric element across several of these series, particularly those where the thiol/thione participates in hinge-region hydrogen bonding [5].

Kinase Inhibition Anticancer Screening Scaffold Validation

Recommended Application Scenarios for 3-(4-Chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (887201-73-2)


Kinase-Focused Fragment or Scaffold-Hopping Library Design

The thieno[3,2-d]pyrimidine scaffold is a recognized ATP-mimetic kinase hinge binder [1]. This compound serves as a low-MW (296.8 Da), synthetically tractable entry point for generating focused kinase inhibitor libraries through S-alkylation diversification at the 2-mercapto position [2]. The 6,7-dihydro saturation introduces conformational flexibility that has been shown to improve kinase selectivity profiles (e.g., >10-fold PKA selectivity in the Akt series) compared to planar thieno[3,2-d]pyrimidine alternatives [1]. The 4-chlorophenyl group provides a lipophilic, electron-withdrawing N3 substituent (logP 2.82, σₚ +0.23) suitable for occupying hydrophobic kinase pockets .

Comparative Physicochemical Benchmarking in Lead Optimization

When evaluating N3-aryl substitution SAR within a thieno[3,2-d]pyrimidine lead series, this compound provides a quantifiably distinct lipophilicity reference point (logP 2.82) relative to its 4-fluoro (logP 2.31) and 4-ethoxy (logP ~2.5) analogs . The 0.5-logP difference between chloro and fluoro variants enables systematic assessment of lipophilicity-driven permeability and off-target binding effects without altering core scaffold geometry . Procurement of all three analogs (chloro, fluoro, ethoxy) from commercial sources permits parallel physicochemical profiling at comparable purity (95–97%) and cost ($245–$352 per 250 mg) [3].

Antimicrobial Scaffold Exploration with 4-Chlorophenyl Privileged Fragment

The 4-chlorophenyl-thieno[3,2-d]pyrimidine substructure appears in antimicrobially active spiro compounds; Hafez et al. (2016) reported that compound 8c, containing a 6'-(4-chlorophenyl)-spiro[cyclohexane-1,2'-thieno[3,2-d]pyrimidine] core, exhibited antifungal MIC values of 1–2 µmol mL⁻¹, superior to ketoconazole (MIC 2–3 µmol mL⁻¹) [2]. The 2-mercapto group in the target compound can be functionalized to explore related spiro, sulfonamide, or carbothioamide derivatives, enabling rapid antimicrobial SAR exploration around a validated 4-chlorophenyl-thienopyrimidine nucleus [2].

Synthetic Methodology Development and Heterocyclic Chemistry Education

The compound's dual reactive centers—the 2-mercapto group for nucleophilic substitution and the pyrimidinone carbonyl for condensation—make it a versatile substrate for developing and validating new synthetic methodologies (e.g., Cu-catalyzed S-arylation, thiol-disulfide exchange, Gewald-type ring modifications) [4]. Its commercial availability with certificate of analysis (≥95% purity) at the 250 mg–1 g scale supports reproducible academic and industrial methods development without requiring in-house multi-step synthesis [3].

Quote Request

Request a Quote for 3-(4-Chlorophenyl)-2-mercapto-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.